molecular formula C13H19N3O B1270571 N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide CAS No. 436090-52-7

N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide

Cat. No. B1270571
M. Wt: 233.31 g/mol
InChI Key: NGMMOWLGEFIAAV-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is a chemical compound with the CAS Number: 436090-52-7. Its molecular weight is 233.31 . The IUPAC name for this compound is N-(4-amino-2-methylphenyl)-2-(1-pyrrolidinyl)acetamide .


Molecular Structure Analysis

The molecular formula of “N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is C13H19N3O . The InChI code for this compound is 1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.20400, a density of 1.163g/cm3, a boiling point of 259.9ºC at 760mmHg, and a melting point of 141ºC . It also has a flash point of 111ºC .

Scientific Research Applications

Opioid Kappa Agonists

One significant application of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide derivatives is in the development of kappa-opioid agonists. These compounds have been synthesized and evaluated for their biological activity as opioid kappa agonists. For instance, one study synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, finding potent compounds with significant analgesic effects in mouse models (Barlow et al., 1991). Another research effort utilized conformational analysis in the development of a novel series of opioid kappa agonists, leading to the discovery of highly active compounds (Costello et al., 1991).

Antimicrobial Activity

Some derivatives of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide have shown promising antimicrobial activity. A study reported the synthesis and evaluation of various compounds for their antibacterial and antifungal activities (Nunna et al., 2014).

Sigma-1 Receptor Modulators

Derivatives of this compound have also been explored for their potential as Sigma-1 receptor modulators. For example, the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R was carried out, illustrating the chemical transformation and potential application in receptor modulation (Kuznecovs et al., 2020).

Anticancer Activity

Compounds derived from N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide have been investigated for their anticancer properties. A study synthesized 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, showing cytotoxic activity against various breast cancer cell lines while being less toxic to normal cells (Moghadam & Amini, 2018).

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, which include compounds related to N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, have been synthesized and evaluated for their antioxidant activity (Chkirate et al., 2019).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of derivatives of N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide, contributing to a deeper understanding of their chemical properties and potential applications in various fields (Palamarchuk et al., 2019).

Safety And Hazards

“N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide” is an irritant. It can cause eye irritation, skin irritation, and may be harmful if absorbed through the skin. It may cause irritation of the digestive tract and may be harmful if swallowed. It can also cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-8-11(14)4-5-12(10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMMOWLGEFIAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357665
Record name N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide

CAS RN

436090-52-7
Record name N-(4-Amino-2-methylphenyl)-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436090-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-2-methyl-phenyl)-2-pyrrolidin-1-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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